

Application Notes and Protocols for Calcium Imaging Assays with Abt-126

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Compound of Interest

Compound Name: Abt-126

Cat. No.: B1263637

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Introduction

Abt-126, also known as Nelonicline, is a potent and selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR), a ligand-gated ion channel that plays a crucial role in various cognitive processes.[1][2] Activation of the $\alpha 7$ -nAChR leads to an influx of calcium ions, initiating a cascade of intracellular signaling events.[3][4] Consequently, calcium imaging assays are a powerful tool for characterizing the pharmacological activity of **Abt-126** and similar compounds targeting this receptor. These assays allow for the quantitative measurement of intracellular calcium concentration changes in response to agonist stimulation, providing valuable insights into the potency and efficacy of test compounds.

This document provides detailed application notes and protocols for conducting calcium imaging assays with **Abt-126**, including data presentation in tabular format, comprehensive experimental procedures, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

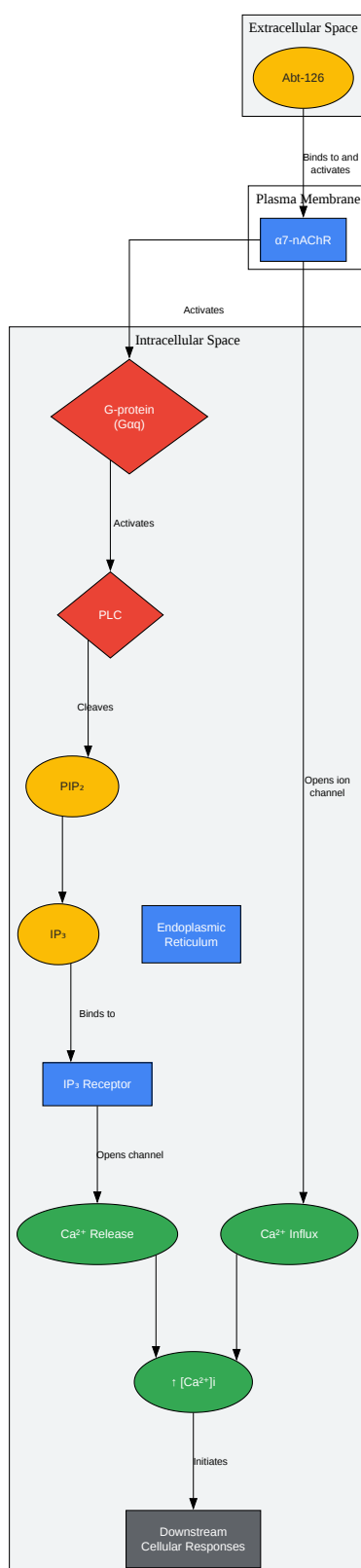
The following tables summarize the key quantitative data for **Abt-126**, which are essential for designing and interpreting calcium imaging experiments.

Parameter	Value	Species	Assay System	Reference
Binding Affinity (Ki)	12.3 nM	Human	Brain tissue	[1]
12-14 nM	Human, Rat, Mouse	Recombinant receptors	[5]	
Potency (EC50)	2 μ M	Human	Xenopus oocytes expressing α 7 nAChRs (electrophysiology)	[1]
Efficacy	74% (relative to Acetylcholine)	Human	Xenopus oocytes expressing α 7 nAChRs	[1]
Off-Target Activity (Ki)	140 nM	Human	5-HT3 Receptor	[5]

Note: The provided EC50 value was determined using electrophysiology in Xenopus oocytes. The potency of **Abt-126** in a cell-based calcium imaging assay may vary depending on the cell type and assay conditions.

Signaling Pathway

Activation of the α 7 nicotinic acetylcholine receptor by an agonist like **Abt-126** initiates a signaling cascade that results in an increase in intracellular calcium concentration. This process involves both direct and indirect mechanisms. The primary mechanism is the direct influx of calcium through the ion channel of the receptor itself.[3] Additionally, α 7-nAChR activation can lead to G-protein-coupled signaling, resulting in the production of inositol trisphosphate (IP3) and the subsequent release of calcium from intracellular stores, such as the endoplasmic reticulum.[6][7]



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Abt-126 signaling pathway leading to increased intracellular calcium.

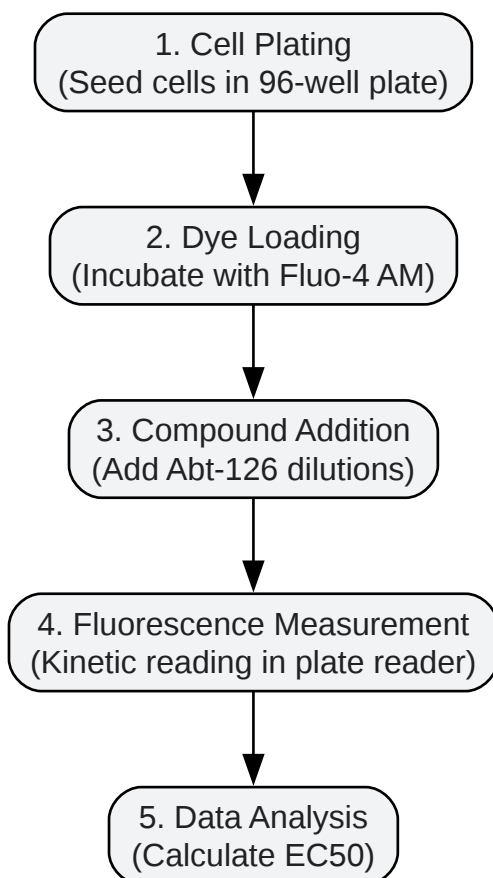
Experimental Protocols

This section provides a detailed protocol for a 96-well plate-based in vitro calcium imaging assay using the fluorescent indicator Fluo-4 AM to assess the effect of **Abt-126** on intracellular calcium mobilization.

Materials and Reagents

- **Abt-126** (Nelonicline)
- Cell line expressing $\alpha 7$ -nAChR (e.g., SH-SY5Y, PC-12, or a recombinant cell line)
- Black-walled, clear-bottom 96-well microplates
- Fluo-4 AM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Probenecid (optional)
- Fluorescence plate reader with kinetic reading capabilities and excitation/emission wavelengths of ~494 nm and ~516 nm, respectively.

Experimental Workflow



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